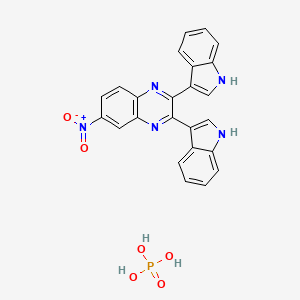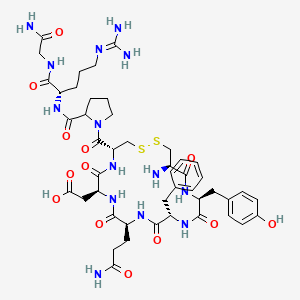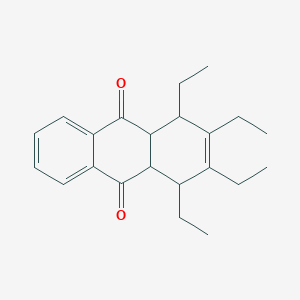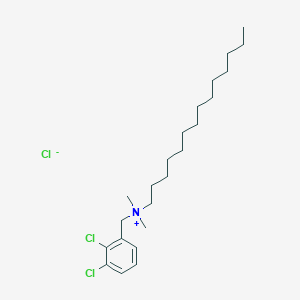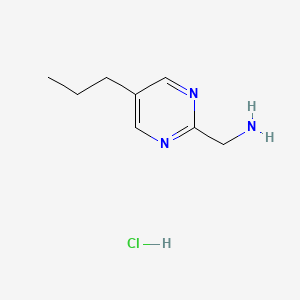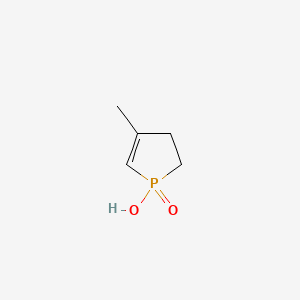
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is an organophosphorus compound with the molecular formula C5H9O2P. It is a cyclic phosphine oxide, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide can be synthesized through the esterification of phosphinic acids. One method involves the use of microwave irradiation to promote the reaction between phosphinic acids and alcohols. For example, the esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with butylmethylimidazolium hexafluorophosphate as a catalyst yields cyclic phosphinates in high yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of phosphinic chlorides and alcohols under microwave irradiation. This method is preferred due to its efficiency and the high purity of the final product. The reaction is carried out in a solvent-free manner, with triethylamine used as a base to neutralize the hydrochloric acid byproduct .
Análisis De Reacciones Químicas
Types of Reactions
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Thioesterification: Reaction with thioalcohols to form thioesters.
Amidation: Reaction with primary amines to form amides.
Common Reagents and Conditions
Esterification: Alcohols, microwave irradiation, butylmethylimidazolium hexafluorophosphate as a catalyst.
Thioesterification: Thioalcohols, microwave irradiation.
Amidation: Primary amines, microwave irradiation.
Major Products
Esterification: Cyclic phosphinates.
Thioesterification: Thioesters.
Amidation: Amides.
Aplicaciones Científicas De Investigación
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide has several scientific research applications:
Catalysis: Used as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions.
Anticancer Research: Reactant for the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents.
Organic Synthesis: Intermediate in the synthesis of various organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide involves its ability to catalyze cyclization reactions. It facilitates the formation of heterocyclic motifs by promoting the cyclization of isocyanates and azides. This catalytic activity is crucial in the synthesis of biologically active entities used in pharmaceutical and agrochemical treatments .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another cyclic phosphine oxide with similar reactivity and applications.
2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide: Shares structural similarities and is used in similar catalytic applications.
Uniqueness
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is unique due to its high stability and reactivity under microwave irradiation, which allows for efficient synthesis and catalytic applications. Its ability to form cyclic phosphinates, thioesters, and amides under mild conditions makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
3858-24-0 |
|---|---|
Fórmula molecular |
C5H9O2P |
Peso molecular |
132.10 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h4H,2-3H2,1H3,(H,6,7) |
Clave InChI |
IZGYVCZECHLMBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CP(=O)(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)

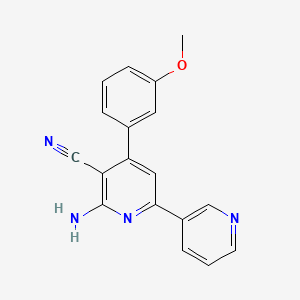

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
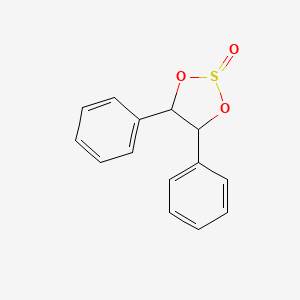
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
